molecular formula C13H13N5O2S2 B12940592 4-{[6-(Methylsulfanyl)-9h-purin-9-yl]methyl}benzenesulfonamide CAS No. 21268-01-9

4-{[6-(Methylsulfanyl)-9h-purin-9-yl]methyl}benzenesulfonamide

Cat. No.: B12940592
CAS No.: 21268-01-9
M. Wt: 335.4 g/mol
InChI Key: AXRCREXQEFXELO-UHFFFAOYSA-N
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Description

4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine base linked to a benzenesulfonamide group, making it a hybrid molecule with properties derived from both components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Purine Derivative: The purine base is first modified to introduce the methylthio group at the 6-position. This can be achieved through nucleophilic substitution reactions using methylthiol as the nucleophile.

    Attachment of the Benzenesulfonamide Group: The modified purine is then reacted with a benzenesulfonyl chloride derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Strong nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((6-(Methylthio)-9H-purin-9-yl)methyl)benzenesulfonamide is unique due to its dual functionality derived from both the purine and benzenesulfonamide moieties. This hybrid structure allows it to interact with a broader range of biological targets, making it a versatile compound in research and potential therapeutic applications.

Properties

CAS No.

21268-01-9

Molecular Formula

C13H13N5O2S2

Molecular Weight

335.4 g/mol

IUPAC Name

4-[(6-methylsulfanylpurin-9-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H13N5O2S2/c1-21-13-11-12(15-7-16-13)18(8-17-11)6-9-2-4-10(5-3-9)22(14,19)20/h2-5,7-8H,6H2,1H3,(H2,14,19,20)

InChI Key

AXRCREXQEFXELO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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